1-Benzyl-5-ethoxypyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-ethoxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13-9-8-12(15)14(13)10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWOYXQXQHNACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)N1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910797 | |
| Record name | 1-Benzyl-5-ethoxypyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108634-46-4 | |
| Record name | 2-Pyrrolidinone, 5-ethoxy-1-(phenylmethyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108634464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-5-ethoxypyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization
The synthesis of 1-Benzyl-5-ethoxypyrrolidin-2-one typically proceeds from N-benzylsuccinimide. While specific literature detailing the synthesis of the ethoxy derivative is sparse, a well-established procedure for the analogous methoxy (B1213986) derivative, 1-benzyl-5-methoxypyrrolidin-2-one, provides a reliable synthetic route. soton.ac.uk
The synthesis involves the reduction of one of the carbonyl groups of N-benzylsuccinimide, followed by trapping of the intermediate with ethanol (B145695).
General Synthetic Scheme (by analogy to the methoxy derivative):
A common method for the reduction of N-substituted succinimides to the corresponding 5-alkoxy-2-pyrrolidinones involves the use of sodium borohydride (B1222165) in the corresponding alcohol as the solvent. soton.ac.uk
Table 1: Physical and Spectroscopic Data of the Parent Compound, 1-Benzyl-2-pyrrolidinone
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~145-147 °C at 6 mmHg |
| ¹³C NMR (CDCl₃, ppm) | 174.9 (C=O), 138.6 (Ar-C), 128.6 (Ar-CH), 127.8 (Ar-CH), 127.3 (Ar-CH), 49.3 (N-CH₂-Ph), 46.8 (N-CH₂), 30.9 (CH₂), 18.2 (CH₂) |
| ¹H NMR (CDCl₃, ppm) | 7.20-7.40 (m, 5H, Ar-H), 4.47 (s, 2H, N-CH₂-Ph), 3.32 (t, 2H, N-CH₂), 2.47 (t, 2H, CO-CH₂), 2.05 (quint, 2H, CH₂) |
Data for 1-Benzyl-2-pyrrolidinone is provided for comparative purposes. chemicalbook.com
Conclusion
Strategies for Pyrrolidinone Ring Construction
The formation of the five-membered lactam ring is the foundational step in the synthesis of pyrrolidinone derivatives. Various strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.
Cyclization Reactions in the Synthesis of N-Benzylpyrrolidinones
The intramolecular cyclization of linear precursors is a direct and common method for constructing the pyrrolidinone ring. researchgate.net A fundamental approach involves the reaction of an amine group with a carboxylic acid derivative to form the defining amide bond of the lactam. researchgate.net
One established route starts with the reaction between itaconic acid and substituted benzylamines. uran.ua Heating these starting materials leads to the formation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives through a cyclization process that eliminates water. uran.ua Similarly, the reaction of succinic anhydride (B1165640) with N-benzylidene-benzylamine can produce a trans-5-oxopyrrolidine-3-carboxylic acid structure. researchgate.net These carboxylic acid intermediates can then be further modified. uran.uaresearchgate.net
A more recent one-pot method involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines and benzylamines. mdpi.com This transformation is catalyzed by a Lewis acid, which facilitates the opening of the cyclopropane (B1198618) ring by the amine to form a γ-amino ester. This intermediate then undergoes in situ lactamization to yield the desired 1,5-substituted pyrrolidin-2-one. mdpi.com Furthermore, radical cyclizations offer another pathway. For instance, amidyl radicals can be used to activate distant C-H bonds, prompting cyclization to form the pyrrolidone ring. researchgate.net
Ring-Closing Metathesis and Other Macrocyclization Approaches
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of various heterocyclic compounds, including pyrrolidines. acs.org This method typically employs ruthenium-based catalysts, such as the first- and second-generation Grubbs catalysts, which are known for their stability and functional group tolerance. acs.orgorganic-chemistry.org
The RCM approach for pyrrolidinone synthesis often involves the cyclization of acyclic diene or enyne precursors. acs.orgtandfonline.com For example, diallylamine (B93489) derivatives can be effectively cyclized using a first-generation Grubbs catalyst under mild conditions to produce pyrrolidine (B122466) structures with high yields (70-95%). tandfonline.com An alternative, atom-economical process is the ring-closing enyne metathesis (RCEM), which produces a conjugated diene within the cyclic product that can be used for further transformations like Diels-Alder reactions. acs.orgorganic-chemistry.org This has been successfully applied to enyne substrates containing a basic nitrogen atom to afford pyrrolidine derivatives in very good yields without the need for ethylene (B1197577) gas. acs.orgorganic-chemistry.org
Tandem reactions involving RCM have also been developed. A one-pot ruthenium alkylidene-catalyzed tandem sequence of RCM, isomerization, and subsequent nucleophilic addition has been used to synthesize a range of 5-substituted 2-pyrrolidinones. dtu.dk
| Catalyst | Substrate Type | Product | Yield | Reference |
| Grubbs Catalyst (1st Gen) | Diallylamine derivatives | Pyrrolidine derivatives | 70-95% | tandfonline.com |
| Grubbs Catalyst (2nd Gen) | Enyne substrates with basic N | Pyrrolidine derivatives | Very Good | acs.orgorganic-chemistry.org |
| Ruthenium Alkylidene | Acyclic diene | 5-substituted 2-pyrrolidinones | N/A | dtu.dk |
Enantioselective Synthesis Pathways for Chiral this compound Derivatives
The development of stereoselective methods is crucial for producing enantiomerically pure pyrrolidinone derivatives, which are often required for biological applications.
Mitsunobu Reaction Protocols for Chiral Pyrrolidinones
The Mitsunobu reaction provides a reliable method for achieving stereochemical inversion at a chiral center and has been effectively employed in the synthesis of chiral pyrrolidinones. researchgate.net This reaction involves the condensation of an alcohol with an acidic pronucleophile using a combination of a phosphine, like triphenylphosphine (B44618) (Ph3P), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). researchgate.net
A straightforward strategy utilizes N-benzyl-5(S)-pyroglutaminol, derived from the inexpensive chiral synthon pyroglutamic acid, as a starting material. researchgate.netdntb.gov.ua By reacting this chiral alcohol with various nucleophiles (e.g., substituted pyrazoles and imidazoles) under Mitsunobu conditions, a range of enantiomerically pure (S)-5-substituted N-benzylpyrrolidin-2-ones can be synthesized. researchgate.net This approach has been used to create precursors for bioactive compounds that require a specifically substituted aminomethyl group at the C-5 position. researchgate.net
The Mitsunobu reaction has also been a key step in the enantioselective synthesis of pyrrolidine-sulfamide ligands from diastereomeric amino alcohols like (R)- or (S)-(S)-1-benzylpyrrolidin-2-ylmethanol. benthamdirect.com In this case, the reaction proceeds with retention of configuration at the exocyclic stereocenter due to neighboring group participation, leading specifically to the pyrrolidine derivative instead of an expanded ring product. benthamdirect.com Additionally, the Mitsunobu reaction can be used for the resolution of enantiomers, for example, by reacting a racemic alcohol with a chiral acid like (S)-(−)-camphanic acid to form diastereomeric esters that can be separated. nih.gov
Asymmetric Catalysis in Pyrrolidinone Formation
Asymmetric catalysis offers an efficient way to generate chiral pyrrolidinones directly. nih.govacs.org A variety of chiral catalysts, including those based on proline and its derivatives, have been developed to control the stereochemical outcome of pyrrolidinone-forming reactions. nih.govmdpi.com
One innovative approach is the asymmetric "clip-cycle" synthesis, which generates disubstituted pyrrolidines with high enantioselectivity. core.ac.uk In this method, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via an alkene metathesis reaction. The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the pyrrolidine ring. core.ac.uk
Catalytic asymmetric 1,3-dipolar cycloadditions are another powerful strategy. nih.gov For instance, a chiral silver catalyst can be used in a double (1,3)-dipolar cycloaddition reaction to produce highly substituted, enantioenriched pyrrolizidines in a single flask from simple starting materials. nih.gov While not directly forming a pyrrolidinone, the underlying pyrrolidine core is constructed with high stereocontrol. Other catalytic systems, such as those employing chiral iridium or gold complexes, have been used for the asymmetric synthesis of pyrrolidines via borrowing hydrogen annulation of diols and amines or intramolecular hydroamination, respectively. organic-chemistry.org
| Catalytic System | Reaction Type | Product Type | Enantioselectivity | Reference |
| Chiral Phosphoric Acid | Intramolecular aza-Michael | Disubstituted Pyrrolidines | High | core.ac.uk |
| Chiral Silver Catalyst | (1,3)-Dipolar Cycloaddition | Enantioenriched Pyrrolizidines | High | nih.gov |
| Chiral Iridium Complex | Borrowing Hydrogen Annulation | Enantioenriched Pyrrolidines | N/A | organic-chemistry.org |
| Chiral Gold Complex | Intramolecular Hydroamination | Vinyl Pyrrolidines | High ee | organic-chemistry.org |
Functionalization at the 5-Position of the Pyrrolidinone Ring
The introduction of substituents at the 5-position of the pyrrolidinone ring is critical for tuning the properties of the final molecule. For the target compound, this compound, this involves introducing an ethoxy group.
The functionalization at the 5-position (or α-position to the nitrogen) can be achieved through various methods. A common strategy involves the generation of an N-acyliminium ion intermediate, which can then be trapped by a nucleophile. For instance, the acid-catalyzed dehydration of 5-(α-hydroxyalkyl)-2-pyrrolidinones leads to an N-acyliminium intermediate, which can then be further manipulated. academie-sciences.fr Trapping such an intermediate with ethanol (B145695) would directly yield the desired 5-ethoxy derivative.
Direct α-arylation of pyrrolidines has been achieved in a one-pot, redox-neutral method using a quinone monoacetal as an oxidant. nih.gov While this introduces an aryl group, the principle of activating the α-position for nucleophilic attack is relevant. Another method for α-arylation involves a Smiles-Truce cascade reaction between arylsulfonamides and cyclopropane diesters under basic conditions, yielding densely functionalized pyrrolidinones. acs.org
Starting from chiral precursors like S-pyroglutamic acid allows for the introduction of various substituents at the 5-position while retaining stereochemical integrity. dntb.gov.uaresearchgate.net For example, N-benzyl-5(S)-pyroglutaminol can be used in a Mitsunobu reaction to introduce aminomethyl groups at the C-5 position. researchgate.net A versatile route to 1,5-substituted pyrrolidin-2-ones proceeds from the reaction of donor-acceptor cyclopropanes with primary amines, including benzylamine (B48309). mdpi.com This method allows for a range of substituents to be incorporated at the 5-position depending on the starting cyclopropane. mdpi.com The synthesis of (4S,5R)-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones demonstrates the successful introduction of functionalized alkyl groups at this position. academie-sciences.fr
Introduction of Alkoxy Substituents at C-5
The introduction of an ethoxy group at the C-5 position of the pyrrolidinone ring is a key synthetic challenge. A common and effective strategy involves the use of (S)-pyroglutamic acid, a readily available chiral synthon. nih.govpsu.edu This approach allows for the retention of stereochemistry at the C-5 position. nih.govpsu.edu The carboxylic acid functionality at C-5 serves as a versatile handle for introducing the desired alkoxy group.
A potential synthetic pathway can be envisioned starting from (S)-pyroglutamic acid. The nitrogen can first be protected, for instance, with a benzyl (B1604629) group. Subsequently, the carboxylic acid at C-5 can be reduced to a primary alcohol, forming a 5-(hydroxymethyl)pyrrolidin-2-one (B1581339) derivative. researchgate.net This intermediate alcohol can then be converted to the corresponding ethoxy group via a Williamson ether synthesis, reacting it with an ethyl halide in the presence of a base. Another approach involves the synthesis of new classes of optically active 2-pyrrolidinones where various substituents are inserted at the 1 and 5 positions of the pyrrolidinone ring. researchgate.net
Stereocontrolled Functionalization Approaches
Achieving stereocontrol is paramount in the synthesis of complex pyrrolidinone structures. The use of chiral starting materials, such as (S)-pyroglutamic acid or L-proline derivatives, is a foundational strategy for establishing stereocenters with a predetermined absolute configuration. nih.govpsu.edumdpi.com For instance, syntheses starting from S-pyroglutamic acid ensure that the stereogenic center at C-5 is maintained throughout the reaction sequence. nih.gov
More advanced methods focus on diastereoselective reactions on prochiral substrates. Manganese(III) acetate-mediated oxidative radical cyclizations have been employed to create densely functionalized lactone-pyrrolidinones with multiple adjacent stereocenters, demonstrating high levels of stereocontrol. acs.org Furthermore, methodologies have been developed for the stereocontrolled synthesis of allylic 2-pyrrolidinones bearing contiguous stereocenters. rsc.orgnih.gov These strategies can furnish sp³-rich nine-membered nitrogen heterocycles with at least two tetrahedral stereocenters, including remote benzylic stereocenters, with impeccable stereochemical control. rsc.orgnih.govrsc.org The stereoselective reduction of keto groups on the pyrrolidine ring is another critical technique used to introduce specific stereochemistry. acs.org
N-Alkylation and N-Arylation Strategies for the Benzyl Moiety
The introduction of substituents on the nitrogen atom of the pyrrolidinone ring is a crucial step in creating structural diversity. While the target compound features an N-benzyl group (alkylation), N-arylation represents a closely related and widely studied transformation.
Copper-Catalyzed N-Arylation Methods
Copper-catalyzed N-arylation, often referred to as the Ullmann or Goldberg reaction, is a powerful method for forming C-N bonds with amides, including pyrrolidinones. researchgate.netacs.org These reactions typically involve a copper(I) catalyst, a ligand, a base, and an aryl halide. researchgate.net Research has focused on optimizing these conditions to achieve high yields and broad substrate scope. researchgate.net
Common catalysts include copper(I) iodide (CuI) and copper(I) oxide (Cu₂O). researchgate.netmdpi.com The efficiency of the reaction is often significantly enhanced by the use of ligands, with diamines such as N,N'-dimethylethylenediamine (DMEDA) being particularly effective. researchgate.netacs.org The choice of base and solvent is also critical; bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used in solvents like toluene (B28343) or N,N-dimethylacetamide (DMA). researchgate.netmdpi.com Microwave-assisted protocols have emerged as a way to accelerate these reactions, often leading to significantly reduced reaction times. mdpi.com
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | CuI (10) | DMEDA (20) | K₂CO₃ | Toluene | 110 °C, 24h | 85 | researchgate.net |
| 3-Halopyridines | Cu₂O (10) | None | K₃PO₄ | NMP | 100 °C, 60 min (MW) | Moderate to Excellent | mdpi.com |
| Aryl Iodides | CuI (5) | (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10) | K₃PO₄ | Toluene | 90 °C, 2h | >98 | acs.org |
| Aryl Halides | Cu₂O (20) | None | K₂CO₃ | Solvent-free | 180 °C, 20-30 min (MW) | 35-90 | mdpi.com |
Reductive Amination and Alkylation Routes
Reductive amination is a highly effective and widely used method for the synthesis of N-substituted pyrrolidinones, including the N-benzylated target compound. researchgate.net This strategy often starts from levulinic acid, a biomass-derived platform chemical, which reacts with a primary amine, such as benzylamine, in the presence of a reducing agent to form the N-substituted pyrrolidinone ring in a single step. researchgate.net This transformation can be catalyzed by various systems, including iridium complexes for transfer hydrogenation. mdpi.com
Another route involves the reaction of diketones with anilines or other primary amines through a successive reductive amination process to furnish N-aryl-substituted pyrrolidines. mdpi.com Direct N-alkylation of a pre-formed pyrrolidinone ring with a benzyl halide is also a feasible, though potentially less atom-economical, approach. A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines like benzylamine, catalyzed by a Lewis acid. mdpi.com This method proceeds through a γ-amino ester intermediate that undergoes in situ lactamization. mdpi.com Syntheses of nebracetam (B40111) analogues, which share the 1-benzylpyrrolidin-2-one core, have been achieved by starting with the appropriately substituted benzylamines from the first stage of the synthesis. uran.ua
Green Chemistry and Sustainable Synthesis Approaches for Pyrrolidinones
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of pyrrolidinones. rsc.org These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption. rsc.org
Key strategies in green pyrrolidinone synthesis include:
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several synthetic steps without isolating intermediates, saving time, solvents, and energy. rsc.orgtandfonline.com
Green Solvents: Traditional volatile organic solvents are replaced with more benign alternatives like water, ethanol, or mixtures thereof. rsc.orgbohrium.com
Eco-Friendly Catalysts: The use of biodegradable and non-toxic catalysts, such as citric acid or the supramolecular catalyst β-cyclodextrin, is a significant advancement over heavy metal or harsh acid/base catalysts. rsc.orgbohrium.com Some protocols have even been developed to proceed under catalyst-free and solvent-free conditions. tandfonline.com
| Methodology | Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Ultrasound-promoted MCR | Citric Acid | Ethanol | Short reaction times, excellent yields, clean profile. | rsc.orgrsc.org |
| Grinding/Neat MCR | None | Solvent-free | Catalyst-free, short reaction times (≤ 25 min), simple workup. | tandfonline.com |
| Supramolecular Catalysis MCR | β-Cyclodextrin | Water-Ethanol (1:1) | Eco-friendly organo-catalyst, mild conditions, no metal catalyst. | bohrium.com |
| One-pot MCR | Citric Acid | Ethanol | Simple procedure, use of inexpensive and common raw materials. |
Computational Chemistry Approaches to 1 Benzyl 5 Ethoxypyrrolidin 2 One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying systems like 1-benzyl-5-ethoxypyrrolidin-2-one.
DFT calculations can be employed to determine various electronic properties, including:
Molecular Orbital Energies: Understanding the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting a molecule's reactivity.
Electron Density Distribution: This reveals the regions of a molecule that are electron-rich or electron-poor, which can indicate sites susceptible to nucleophilic or electrophilic attack.
Energetics of Different Conformations: DFT can be used to calculate the relative energies of different spatial arrangements of the atoms in this compound, helping to identify the most stable conformers.
For instance, DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory have been used to study the tautomerism of similar pyrrolidinone derivatives. beilstein-journals.org These studies show that the relative stability of different tautomeric forms can be influenced by the solvent environment. beilstein-journals.org In one case, the energy difference between two tautomers was found to be 1.3 kcal/mol in the gas phase and 0.4 kcal/mol in an ethanol (B145695) solvent model. beilstein-journals.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about conformational changes and intermolecular interactions. nih.govnih.gov
For this compound, MD simulations can be used to:
Explore the Conformational Landscape: MD simulations can reveal the different conformations that the molecule can adopt in solution and the timescales of transitions between them. nih.gov This is particularly important for understanding how the molecule's shape influences its biological activity.
Study Intermolecular Interactions: MD simulations can model the interactions between this compound and solvent molecules or other molecules, such as biological receptors. nih.gov This can provide insights into its solubility and binding affinity.
For example, MD simulations have been used to study the conformational ensembles of complex molecules like PROTAC degraders in different solvents, revealing how the solvent can influence the molecule's shape. chemrxiv.org Similarly, MD simulations combined with experimental data have been used to characterize the low-energy conformers of other pyrrolidinone derivatives. researchgate.net
Quantum Chemical Studies on Reaction Pathways and Mechanisms
Quantum chemical methods, including DFT, are invaluable for elucidating the mechanisms of chemical reactions. nih.gov For reactions involving this compound, these methods can be used to:
Identify Transition States: Transition states are high-energy structures that connect reactants and products. ariel.ac.il Locating these structures is key to understanding the reaction pathway.
Calculate Activation Energies: The activation energy is the energy barrier that must be overcome for a reaction to occur. Quantum chemical calculations can provide accurate estimates of these barriers, which can be used to predict reaction rates.
Investigate Reaction Intermediates: Many reactions proceed through one or more intermediate species. Quantum chemical calculations can help to identify and characterize these intermediates.
For example, computational studies have been instrumental in understanding the diastereoselective synthesis of fused lactone-pyrrolidinones, where the stereochemical outcome is influenced by the formation of specific radical intermediates. acs.org DFT calculations have also been used to propose detailed mechanisms for the synthesis of substituted pyrrolidinones, explaining how different reactants combine to form the final product. beilstein-journals.orgrsc.org In some cases, these studies have revealed unprecedented reaction pathways involving multiple steps and intermediates. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). researchgate.net These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.
For this compound, computational spectroscopy can be used to:
Assign Spectral Peaks: By calculating the expected spectroscopic signals for a given structure, it is possible to assign the peaks in an experimental spectrum to specific atoms or vibrational modes.
Distinguish Between Isomers: Different isomers of a molecule will have different spectroscopic properties. Computational predictions can help to distinguish between different possible structures that are consistent with the experimental data.
For instance, DFT calculations have been shown to provide good agreement with experimental IR and Raman spectra for 2-pyrrolidinone. researchgate.net The comparison between theoretical and experimental spectra allows for the assignment of vibrational bands to specific molecular motions, including those associated with hydrogen bonding. researchgate.net Similarly, theoretical calculations have been used to aid in the interpretation of NMR spectra of complex pyrrolidinone derivatives. arabjchem.org
Theoretical Studies on Stereochemical Outcomes and Diastereoselectivity
Many chemical reactions can produce multiple stereoisomers. Theoretical studies can provide valuable insights into the factors that control the stereochemical outcome of a reaction, such as diastereoselectivity. rsc.org
For reactions involving or producing chiral pyrrolidinones like this compound, computational methods can be used to:
Predict the Major Stereoisomer: By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which stereoisomer will be formed in excess.
Understand the Origin of Stereoselectivity: Computational studies can reveal the specific interactions, such as steric hindrance or secondary orbital interactions, that favor the formation of one stereoisomer over another. rsc.org
For example, computational studies have been used to explain the diastereoselectivity observed in the synthesis of pyrrolopiperazine-2,6-diones, where the energy difference between epimers was calculated to be 5.19 kcal/mol. nih.govresearchgate.net Similarly, DFT calculations have been employed to understand the facial selectivity in cycloaddition reactions leading to atropisomeric pyrazolyl pyrrolo[3,4-d]isoxazolidines. rsc.org
Cheminformatics and Data Analytics for Pyrrolidinone Libraries
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. neovarsity.org For libraries of pyrrolidinone derivatives, cheminformatics and data analytics can be used to:
Analyze Structure-Activity Relationships (SAR): By analyzing the relationship between the chemical structure and biological activity of a series of compounds, it is possible to identify the key structural features that are important for activity. nih.gov
Design New Compounds with Desired Properties: Based on the insights gained from SAR analysis, it is possible to design new pyrrolidinone derivatives with improved properties, such as increased potency or better selectivity.
Assess Library Diversity: Cheminformatics tools can be used to assess the chemical diversity of a compound library, ensuring that it covers a wide range of chemical space. researchgate.net
For example, quantitative structure-activity relationship (QSAR) studies have been performed on pyrrolidine (B122466) derivatives to identify the structural requirements for inhibiting dipeptidyl peptidase-IV. nih.gov These studies have led to the design of new, more potent inhibitors. nih.gov Cheminformatics approaches have also been used to analyze the diversity of screening libraries and to guide the selection of compounds for high-throughput screening. researchgate.net
Synthetic Utility and Applications of 1 Benzyl 5 Ethoxypyrrolidin 2 One in Complex Molecule Synthesis
1-Benzyl-5-ethoxypyrrolidin-2-one as a Versatile Building Block in Heterocyclic Synthesis
This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its utility stems from the reactivity of the ethoxy group at the 5-position, which can be readily displaced or modified, and the stability of the N-benzyl protecting group. Research has demonstrated its application in the creation of more complex heterocyclic systems. For instance, the reaction of the lithium enolate of 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid with β-aryl, β-nitroenamines leads to the formation of condensed 2-pyrrolidinone-1,2-oxazines. researchgate.net This transformation highlights the potential of the pyrrolidinone scaffold to participate in cascade reactions, yielding intricate molecular frameworks.
Furthermore, the pyrrolidinone ring itself is a key component in the synthesis of various nitrogen-containing heterocycles. uzh.ch The development of methods for the synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines, including benzylamines, has expanded the toolkit for accessing this important class of heterocycles. nih.gov These strategies often involve a Lewis acid-catalyzed ring opening of the cyclopropane (B1198618), followed by lactamization, demonstrating the adaptability of the pyrrolidinone core in diverse synthetic transformations. nih.gov
Contribution to the Synthesis of Natural Products and Bioactive Molecules
The pyrrolidinone scaffold, and by extension this compound, is a recurring motif in numerous natural products and bioactive molecules. nih.govrsc.org The development of synthetic routes to enantiomerically pure pyrrolidinone derivatives is therefore of significant interest. For example, a straightforward strategy for the synthesis of enantiomerically pure (S)-5-((alkyl/aryl amino) methyl)pyrrolidin-2-ones from N-benzyl-5(S)-pyroglutaminol has been established. niscpr.res.in These compounds are valuable precursors for bioactive molecules and natural products that feature a substituted aminomethyl group at the C-5 position of the pyrrolidinone ring. niscpr.res.in
The pyrrolidinone ring is a structural component of various biologically active compounds, including those with potential nootropic activity. uran.ua The synthesis of derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, which are structurally related to the nootropic drug nebracetam (B40111), underscores the importance of this scaffold in medicinal chemistry. uran.ua
Role in the Development of Novel Organic Transformations
The unique reactivity of this compound and related pyrrolidinone derivatives has been instrumental in the development of novel organic transformations. Lewis acid-mediated reactions of this compound with nucleophiles have been explored, showcasing its potential in carbon-carbon bond-forming reactions. soton.ac.uk For instance, reactions with methylenecyclopropanes and cyclopropenes in the presence of a Lewis acid can lead to the formation of more complex structures. soton.ac.uk
The pyrrolidinone scaffold has also been utilized in the development of multicomponent reactions. An efficient, iodine-catalyzed three-component domino reaction involving γ-butyrolactam (2-pyrrolidinone), an aromatic aldehyde, and a substituted thiophenol has been developed to synthesize 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives. researchgate.net This methodology offers a rapid and high-yielding route to functionalized pyrrolidinones. researchgate.net
Applications in Stereoselective Synthesis of Advanced Intermediates
The chiral nature of many biologically active molecules necessitates the development of stereoselective synthetic methods. This compound and its derivatives have proven to be valuable in the asymmetric synthesis of advanced intermediates. The synthesis of trans-2,5-disubstituted pyrrolidines, an important heterocyclic ring system found in numerous natural products and medicinally relevant molecules, can be achieved from enantiopure homoallylic amines. nih.gov
Furthermore, the asymmetric synthesis of polysubstituted pyrrolidinones has been a focus of research. For instance, an asymmetric synthesis of (-)-rolipram, a racemic 4-substituted pyrrolidinone, has been reported. acs.org The development of such synthetic routes is crucial for accessing enantiomerically pure compounds with specific biological activities.
Ligand Design and Catalyst Development Utilizing Pyrrolidinone Scaffolds
The rigid and well-defined three-dimensional structure of the pyrrolidinone scaffold makes it an attractive framework for the design of chiral ligands and catalysts. nih.gov The pyrrolidine (B122466) ring system is widely used in the development of ligands for transition metals and as organocatalysts. nih.gov The stereogenicity of the carbon atoms in the pyrrolidinone ring allows for the creation of chiral environments that can influence the stereochemical outcome of chemical reactions. researchgate.net
While direct examples of this compound being used as a ligand are not prevalent in the searched literature, the broader class of pyrrolidinone-containing molecules has been successfully employed in catalyst development. The design and synthesis of pyrrolidine scaffolds structurally related to the ionotropic glutamate (B1630785) receptor antagonist, (-)-kaitocephalin, have been described for the development of iGluR ligands. nih.govutmb.edu This highlights the potential of the pyrrolidinone core in creating molecules that can interact specifically with biological targets.
Future Directions and Emerging Research Avenues in 1 Benzyl 5 Ethoxypyrrolidin 2 One Chemistry
Exploration of New Catalytic Systems for Efficient Synthesis
The development of efficient and sustainable methods for the synthesis of pyrrolidinones is a key area of research. Future efforts for synthesizing 1-Benzyl-5-ethoxypyrrolidin-2-one will likely focus on the exploration of novel catalytic systems that offer higher yields, selectivity, and milder reaction conditions.
Transition Metal Catalysis: The use of transition metals like iridium, ruthenium, and nickel has shown promise in the synthesis of N-substituted pyrrolidinones. researchgate.netsciencedaily.comd-nb.info For instance, iridium catalysts have been shown to be highly efficient for the reductive amination of levulinic acid derivatives to yield N-substituted-5-methyl-2-pyrrolidones. researchgate.net Similar strategies could be adapted for the synthesis of this compound. Nickel-hydride catalysis has also emerged as a powerful tool for the synthesis of lactams, offering a pathway to four-membered rings and potentially adaptable for five-membered pyrrolidinone systems. sciencedaily.com
Biocatalysis: Enzymatic reactions offer a green and highly selective alternative to traditional chemical methods. Biocatalysis has been successfully employed for the synthesis of lactams, and this approach could be extended to this compound. chemistryworld.comrsc.org The use of enzymes could provide access to enantiomerically pure forms of the compound, which is often crucial for pharmaceutical applications.
Organocatalysis: Chiral pyrrolidine-based organocatalysts have been extensively used to promote various asymmetric transformations. mdpi.com The development of new organocatalytic systems for the synthesis of substituted pyrrolidinones, including this compound, is an active area of research that promises more sustainable and metal-free synthetic routes.
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the way chemical libraries are produced, enabling rapid optimization and discovery of new compounds.
Flow Chemistry: Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, and the ability to scale up production efficiently. mdpi.combeilstein-journals.org The synthesis of pyrrolidine (B122466) derivatives has been successfully demonstrated in flow reactors, significantly reducing reaction times compared to batch methods. mdpi.comacs.orgacs.org A continuous-flow strategy for the synthesis of related compounds like 4-nitroaniline (B120555) has been developed using N-methyl-2-pyrrolidone as a solvent, highlighting the potential for similar applications in the synthesis of this compound. researchgate.net
Automated Synthesis: Automated platforms can be used to rapidly synthesize large libraries of compounds for high-throughput screening. nih.govrsc.org The automated synthesis of a 216-membered pyrrolidinone library has been achieved, demonstrating the feasibility of this approach for generating diverse sets of derivatives. nih.gov This technology could be applied to create a library of analogs of this compound by varying the substituents on the benzyl (B1604629) and ethoxy groups, facilitating the exploration of its structure-activity relationships. The combination of flow chemistry and automated synthesis presents a powerful strategy for accelerating the discovery and development of new pyrrolidinone-based molecules. researchgate.net
Advanced Functionalization Strategies and Derivatization
The ability to selectively modify the structure of this compound is crucial for tuning its properties. Future research will focus on developing advanced strategies for its functionalization and derivatization. The core structure of this compound offers several sites for modification, including the aromatic ring of the benzyl group, the ethoxy group at the 5-position, and the lactam ring itself.
| Functionalization Site | Potential Modifications |
| Benzyl Group | Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the aromatic ring to modulate electronic and steric properties. |
| 5-Ethoxy Group | Replacement with other alkoxy groups, aryloxy groups, or nitrogen-based nucleophiles to explore the impact on stability and reactivity. |
| Lactam Ring | C-H functionalization at the C3 and C4 positions to introduce new stereocenters and functional groups. |
The development of novel methods for C(sp³)–H bond functionalization will be particularly important for the selective modification of the pyrrolidinone ring. rsc.org
Investigation of Novel Reactivity Patterns and Unprecedented Transformations
Understanding the inherent reactivity of this compound can lead to the discovery of novel chemical transformations. A key area of emerging research is the use of 5-alkoxypyrrolidinones as precursors to N-acyliminium ions. uwindsor.cagrafiati.com These reactive intermediates can participate in a variety of nucleophilic addition reactions, opening up new avenues for the synthesis of complex molecules.
The intramolecular Friedel-Crafts reaction of N-arylethyl substituted γ-lactams has been explored, suggesting that the benzyl group in this compound could potentially be used in similar cyclization reactions to create more complex, fused ring systems. grafiati.com Further investigation into the influence of the ethoxy group on the reactivity of the lactam ring will be crucial for unlocking new synthetic possibilities.
Application of Machine Learning in Reaction Prediction and Optimization for Pyrrolidinone Synthesis
Machine learning (ML) is rapidly becoming an indispensable tool in chemical synthesis, offering the potential to accelerate reaction discovery and optimization. beilstein-journals.orgwhiterose.ac.uk
Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions and to identify optimal reaction conditions. researchgate.netacs.org This approach has been successfully applied to the synthesis of N-vinyl-pyrrolidone, where an artificial neural network (ANN) model was used to capture the nonlinear relationships between various reaction parameters. researchgate.net Similar ML-driven optimization could be employed to maximize the yield and selectivity of the synthesis of this compound, significantly reducing the number of experiments required compared to traditional methods. beilstein-journals.orgmdpi.com
Mechanism Elucidation: Combining ML with density functional theory (DFT) calculations can provide deep insights into reaction mechanisms. researchgate.net This integrated approach can help to identify potential reaction pathways and intermediates in complex reaction systems, leading to a more rational design of catalysts and reaction conditions for pyrrolidinone synthesis. The application of these computational tools will undoubtedly play a pivotal role in the future development of synthetic routes to this compound and its derivatives.
Q & A
Q. Q1. What are common synthetic pathways for 1-Benzyl-5-ethoxypyrrolidin-2-one, and how can its purity be optimized?
Methodological Answer :
- Synthesis Strategies :
- Cyclization Reactions : Pyrrolidinones are often synthesized via cyclization of γ-amino acids or lactam formation. For 5-ethoxy derivatives, ethoxy groups may be introduced through nucleophilic substitution or alkoxylation during ring closure .
- Phosphine-Catalyzed Cycloisomerization : Adapted from methods used for chiral pyrrolidones (e.g., ), this approach involves catalytic systems to control stereochemistry and improve yield. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products.
- Purity Optimization :
- Chromatography : Flash column chromatography (e.g., silica gel) with gradient elution effectively isolates the target compound.
- Crystallization : Recrystallization from solvents like ethyl acetate/hexane enhances purity.
- Analytical Validation : Use HPLC with UV detection (e.g., 254 nm) to monitor purity (>95% threshold) .
Q. Q2. What analytical techniques are critical for characterizing this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Confirm lactam carbonyl stretch at ~1680–1700 cm⁻¹ and ether C-O stretch at ~1100 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₅NO₂) with <2 ppm error .
Advanced Research Questions
Q. Q3. How can computational modeling predict the biological activity or receptor interactions of this compound?
Methodological Answer :
- Receptor-Based Models :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding affinities with target receptors (e.g., GPCRs, enzymes). Parameterize the ethoxy group’s steric and electronic effects.
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., benzyl vs. other aryl groups) with activity data from analogous compounds.
- Methodological Validation :
- Compare computational predictions with wet-lab assays (e.g., IC₅₀ measurements). Discrepancies may arise from solvation effects or receptor flexibility, requiring iterative model refinement .
Q. Q4. How should researchers resolve contradictions in experimental data (e.g., divergent bioactivity results) for this compound?
Methodological Answer :
- Root-Cause Analysis :
- Experimental Design : Check for variables like solvent polarity (e.g., DMSO vs. water) or incubation time affecting stability.
- Batch Variability : Characterize impurities (e.g., via LC-MS) that may interfere with assays.
- Statistical Rigor : Apply bootstrapping or meta-analysis (e.g., ) to assess reproducibility across studies.
- Case Study : If bioactivity varies between cell lines, validate receptor expression levels (e.g., Western blot) or use isogenic cell models to isolate compound-specific effects .
Q. Q5. What advanced techniques are used to study enantiomeric purity and its impact on pharmacological properties?
Methodological Answer :
- Chiral Separation :
- Pharmacological Impact :
Methodological Considerations for Data Interpretation
Q. Q6. How can time-dependent studies clarify the compound’s stability or metabolic fate?
Methodological Answer :
- Stability Studies :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation via UPLC-MS.
- Kinetic Analysis : Calculate half-life (t₁/₂) under physiological pH (7.4) using first-order kinetics.
- Metabolic Profiling :
Q. Q7. What statistical methods are recommended for analyzing dose-response relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
